molecular formula C20H30N4O4 B12099703 Prolylphenylalanyllysine

Prolylphenylalanyllysine

Cat. No.: B12099703
M. Wt: 390.5 g/mol
InChI Key: SWRNSCMUXRLHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Phe-Lys-OH is a synthetic peptide composed of three amino acids: proline, phenylalanine, and lysine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like H-Pro-Phe-Lys-OH are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Phe-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:

    Attachment of the First Amino Acid: The first amino acid, proline, is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, phenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: The deprotection and coupling steps are repeated for the addition of lysine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of H-Pro-Phe-Lys-OH may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

H-Pro-Phe-Lys-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the phenylalanine residue, leading to the formation of phenylalanine derivatives.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.

    Substitution: Substitution reactions can occur at the amino acid side chains, such as the lysine residue, which has a reactive amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine hydroxyl derivatives.

Scientific Research Applications

H-Pro-Phe-Lys-OH has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The peptide is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems or as a therapeutic agent itself.

    Industry: The peptide can be used in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-Pro-Phe-Lys-OH depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various effects. For example, it could inhibit or activate specific pathways involved in cell growth or apoptosis. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    H-Pro-Phe-Phe-OH: A similar peptide with phenylalanine replacing lysine.

    H-Pro-Pro-Phe-OH: Another related peptide with proline replacing lysine.

Uniqueness

H-Pro-Phe-Lys-OH is unique due to the presence of lysine, which introduces a positively charged amino group. This can influence the peptide’s solubility, reactivity, and interactions with biological molecules, making it distinct from other similar peptides.

Properties

Molecular Formula

C20H30N4O4

Molecular Weight

390.5 g/mol

IUPAC Name

6-amino-2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C20H30N4O4/c21-11-5-4-9-16(20(27)28)23-19(26)17(13-14-7-2-1-3-8-14)24-18(25)15-10-6-12-22-15/h1-3,7-8,15-17,22H,4-6,9-13,21H2,(H,23,26)(H,24,25)(H,27,28)

InChI Key

SWRNSCMUXRLHCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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